
(2-Chloro-5-nitrophenyl)(4-methoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloro-5-nitrophenyl)(4-methoxyphenyl)methanone: is an organic compound with the molecular formula C14H10ClNO4 It is a derivative of benzophenone, characterized by the presence of a chloro and nitro group on one phenyl ring and a methoxy group on the other
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-5-nitrophenyl)(4-methoxyphenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction proceeds as follows:
Starting Materials: 2-Chloro-5-nitrobenzoyl chloride and 4-methoxybenzene.
Reaction Conditions: The reaction is carried out in an anhydrous solvent like dichloromethane (DCM) at low temperatures (0-5°C) to control the reaction rate and prevent side reactions.
Procedure: The 2-Chloro-5-nitrobenzoyl chloride is added dropwise to a solution of 4-methoxybenzene and AlCl3 in DCM. The mixture is stirred for several hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).
Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Automation and Monitoring: Advanced monitoring systems to control reaction parameters and ensure safety.
Purification: Large-scale purification techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or using chemical reductants like tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides to form various substituted derivatives.
Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Reduction: H2/Pd-C, SnCl2/HCl
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents like ethanol or DMF
Oxidation: KMnO4, CrO3, acidic or basic conditions
Major Products:
Reduction: (2-Amino-5-chlorophenyl)(4-methoxyphenyl)methanone
Substitution: Various substituted derivatives depending on the nucleophile used
Oxidation: (2-Chloro-5-nitrophenyl)(4-carboxyphenyl)methanone
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology:
Biochemical Studies: Investigated for its interactions with biological macromolecules.
Medicine:
Pharmaceutical Research: Explored for potential pharmacological activities, including antimicrobial and anticancer properties.
Industry:
Material Science: Used in the development of advanced materials with specific properties, such as UV-absorbing materials.
Mechanism of Action
The mechanism of action of (2-Chloro-5-nitrophenyl)(4-methoxyphenyl)methanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the methoxy group can influence the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
- (2-Chloro-5-nitrophenyl)(phenyl)methanone
- (2-Chloro-5-nitrophenyl)(2-chlorophenyl)methanone
- (4-Methoxyphenyl)(4-nitrophenyl)methanone
Comparison:
- (2-Chloro-5-nitrophenyl)(phenyl)methanone: Lacks the methoxy group, which may affect its reactivity and applications.
- (2-Chloro-5-nitrophenyl)(2-chlorophenyl)methanone: Contains an additional chloro group, potentially altering its chemical properties and reactivity.
- (4-Methoxyphenyl)(4-nitrophenyl)methanone: Similar structure but different substitution pattern, which can influence its chemical behavior and applications.
Uniqueness:
- The presence of both chloro and nitro groups on one phenyl ring and a methoxy group on the other makes (2-Chloro-5-nitrophenyl)(4-methoxyphenyl)methanone unique in terms of its electronic and steric properties, influencing its reactivity and potential applications.
Properties
IUPAC Name |
(2-chloro-5-nitrophenyl)-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO4/c1-20-11-5-2-9(3-6-11)14(17)12-8-10(16(18)19)4-7-13(12)15/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLMZHQBAOKBSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-4-[(phenylsulfanyl)methyl]-1H-pyrazole](/img/structure/B2530065.png)
![6-Bromo-3-cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2530069.png)
![N-{1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl}-N-methylpyridine-3-sulfonamide](/img/structure/B2530073.png)
![2-Chloro-N-[[4-[(2-oxopyridin-1-yl)methyl]phenyl]methyl]propanamide](/img/structure/B2530074.png)
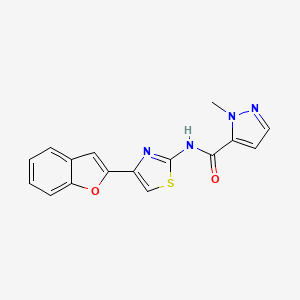
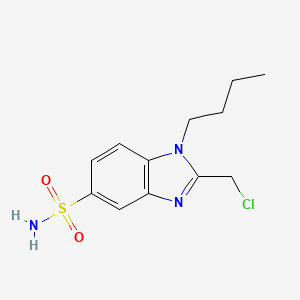
![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/new.no-structure.jpg)
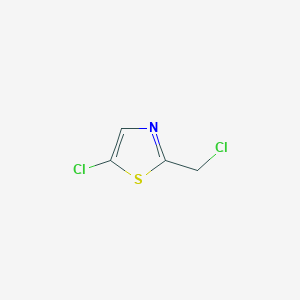
![2-(3-fluorophenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide](/img/structure/B2530081.png)

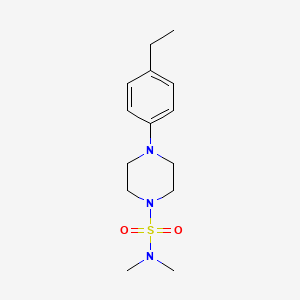
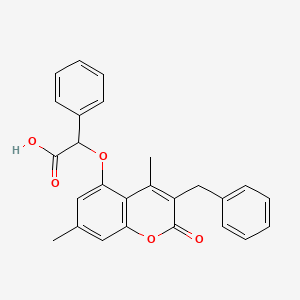
![8-(2-chloroethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2530085.png)
